[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate
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Overview
Description
“[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate” is a chemical compound with the molecular formula C12H13ClN4O2 . It’s part of the heterocyclic compound class, which includes compounds like indazole . Indazole has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Scientific Research Applications
1. Chemical Interactions and Bonding Analysis
- A study involving similar triazole derivatives, including 4-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl derivatives, discusses the synthesis, spectroscopic and X-ray characterization. These compounds exhibit π-hole tetrel bonding interactions, crucial for understanding their chemical behavior and potential applications in molecular engineering (Ahmed et al., 2020).
2. Synthesis and Structural Characterization
- Research on the synthesis of isostructural compounds with a focus on 4-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl derivatives has been conducted. This includes studies on crystallization and structure determination, providing insights into the molecular structure and potential applications in material science (Kariuki et al., 2021).
3. Biological Activity and Potential Applications
- Compounds with structural similarities to the chemical have been synthesized and tested for various biological activities. For example, studies on the synthesis of novel heterocyclic compounds derived from similar triazole derivatives have explored their potential as lipase and α-glucosidase inhibitors, suggesting applications in biomedicine and pharmacology (Bekircan et al., 2015).
4. Corrosion Inhibition
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, a compound with a core structure similar to the chemical , has been studied for its corrosion inhibition efficiency on aluminium alloys in acidic environments. This highlights potential applications in materials protection and corrosion science (Raviprabha & Bhat, 2021).
5. Antimicrobial and Antifungal Applications
- Research on derivatives of 1,2,3-triazole, including those with chlorophenyl substituents, has demonstrated significant antimicrobial and antifungal activities. These findings suggest potential applications in the development of new antimicrobial agents (Lima-Neto et al., 2012).
Future Directions
Given the various biological activities of similar compounds like indazole , it can be concluded that the medicinal properties of “[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate” and similar compounds should be explored in the future for the treatment of various pathological conditions .
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-14-12(18)19-8-10-7-17(16-15-10)11-5-3-9(13)4-6-11/h3-7H,2,8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPHZVDTBFQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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